Phenyl 4-chloro-3-nitrobenzenesulfonate

Description

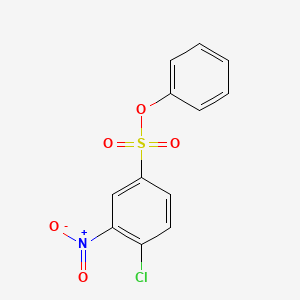

Phenyl 4-chloro-3-nitrobenzenesulfonate is an aromatic sulfonate ester characterized by a benzene ring substituted with a sulfonate ester group (-SO₃OPh), a chlorine atom at the 4-position, and a nitro group (-NO₂) at the 3-position. This compound belongs to a class of sulfonates with electron-withdrawing substituents, which influence its reactivity, stability, and applications in organic synthesis.

Properties

CAS No. |

43001-57-6 |

|---|---|

Molecular Formula |

C12H8ClNO5S |

Molecular Weight |

313.71 g/mol |

IUPAC Name |

phenyl 4-chloro-3-nitrobenzenesulfonate |

InChI |

InChI=1S/C12H8ClNO5S/c13-11-7-6-10(8-12(11)14(15)16)20(17,18)19-9-4-2-1-3-5-9/h1-8H |

InChI Key |

DXNLDBASBALMSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl 4-chloro-3-nitrobenzenesulfonate with sulfonate esters, sulfonamides, and nitro-substituted aromatic compounds, focusing on substituent effects, molecular properties, and functional group interactions.

Functional Group and Substituent Analysis

Key Compounds for Comparison :

3-Phenylpropyl 4-methylbenzenesulfonate (CAS 112775-09-4; methyl substituent vs. nitro/chloro) .

4-Chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide (CAS 2081-1345; benzamide backbone with dual chloro/nitro groups) .

Structural and Electronic Differences :

Substituent Effects :

- Nitro Group (-NO₂): The meta-nitro group in all compared compounds strongly withdraws electrons, directing electrophilic substitution reactions to specific positions and increasing thermal stability.

- Chlorine (-Cl) : The para-chlorine atom further polarizes the aromatic ring, enhancing electrophilicity and resistance to nucleophilic attack.

- Sulfonate vs. Sulfonamide : Sulfonate esters (e.g., phenyl 4-chloro-3-nitrobenzenesulfonate) are less polar but more hydrolytically stable than sulfonamides, which exhibit higher solubility in polar solvents due to NH₂ hydrogen bonding .

Reactivity and Stability

- Hydrolytic Stability : Sulfonate esters like phenyl 4-chloro-3-nitrobenzenesulfonate are less prone to hydrolysis than sulfonamides, which can undergo acid- or base-catalyzed cleavage of the S-N bond.

- Electrophilic Aromatic Substitution : The nitro and chloro substituents deactivate the ring, making further substitution challenging. Comparatively, 3-phenylpropyl 4-methylbenzenesulfonate (with a methyl group) is more reactive toward electrophiles due to reduced electron withdrawal .

- Thermal Decomposition : Nitro groups increase thermal stability but may pose explosion risks under extreme conditions, a property shared with 4-chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide .

Spectroscopic and Analytical Data

While direct data for phenyl 4-chloro-3-nitrobenzenesulfonate are unavailable, analogs suggest:

- ¹H/¹³C-NMR : The nitro group would deshield adjacent protons (δH ~8.0–8.5 ppm), while the sulfonate ester’s oxygen atoms would influence carbon chemical shifts (δC ~120–140 ppm for aromatic carbons) .

- MS Fragmentation : The molecular ion peak would likely show loss of the sulfonate group (SO₃Ph) or cleavage of the nitro moiety, as seen in sulfonamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.